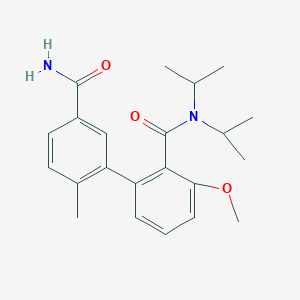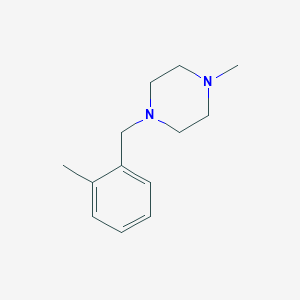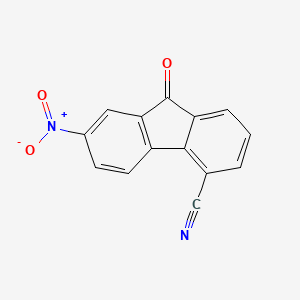
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide, also known as DIMEB, is a chemical compound that belongs to the family of N-alkyl-2-phenylindole-3-acetamides. It is a synthetic cannabinoid that has been widely used in scientific research to investigate the pharmacological properties of cannabinoids and their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been widely used in scientific research to investigate the pharmacological properties of cannabinoids and their potential therapeutic applications. It has been shown to have high affinity and selectivity for the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation and immune function. N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been used to study the role of the CB2 receptor in various disease models, including inflammation, pain, and cancer.
Wirkmechanismus
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is coupled to intracellular signaling pathways that regulate various physiological processes, including immune function, inflammation, and pain. Activation of the CB2 receptor by N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to modulate these processes by regulating the production of pro-inflammatory cytokines, chemokines, and other signaling molecules.
Biochemical and Physiological Effects:
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of inflammation, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to sites of inflammation. In animal models of pain, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to reduce pain sensitivity and to inhibit the development of neuropathic pain. In animal models of cancer, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to inhibit the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which means that it can be used to study the specific role of the CB2 receptor in various disease models. It is also relatively stable and easy to synthesize, which makes it a useful tool for studying the pharmacological properties of cannabinoids. However, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some disease models.
Zukünftige Richtungen
There are several future directions for the study of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective CB2 receptor agonists that can be used to treat a wider range of diseases. Another area of research is the investigation of the potential synergistic effects of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide with other cannabinoids or conventional drugs. Finally, the development of novel drug delivery systems for N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide may improve its effectiveness in vivo and expand its potential therapeutic applications.
Synthesemethoden
The synthesis of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide involves the reaction of 2,3-dibromobiphenyl with 3-methoxy-N,N-diisopropylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-(5-carbamoyl-2-methylphenyl)-6-methoxy-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13(2)24(14(3)4)22(26)20-17(8-7-9-19(20)27-6)18-12-16(21(23)25)11-10-15(18)5/h7-14H,1-6H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMYFBVSVUZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=C(C(=CC=C2)OC)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)
![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)
